

chemical structure of 3,4-O-dimethylcedrusin

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Compound of Interest

Compound Name: 3,4-O-dimethylcedrusin

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An In-Depth Technical Guide to **3,4-O-dimethylcedrusin**

Introduction

3,4-O-dimethylcedrusin is a naturally occurring lignan belonging to the dihydrobenzofuran neolignan subclass.[1] It is a polyphenolic compound found in various plant species, most notably in the viscous red latex of *Croton lechleri*, commonly known as Dragon's Blood, as well as in *Faramea multiflora* and the peel of *Magnolia officinalis*. [2][3] The presence of this compound in plants with a history of use in traditional medicine has made it a subject of scientific interest, particularly for its role in wound healing. [3][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, experimental protocols for its isolation and synthesis, and its biological activities, tailored for researchers and professionals in drug development.

Chemical Structure and Properties

3,4-O-dimethylcedrusin is structurally defined by a dihydrobenzofuran core formed from the dimerization of two phenylpropanoid units. [1] Its precise chemical identity is established by its IUPAC name, molecular formula, and various identifiers.

- IUPAC Name: 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol [2]
- Molecular Formula: C₂₁H₂₆O₆ [2]
- Molecular Weight: 374.4 g/mol [2]

- CAS Numbers: 166021-14-3, 127179-41-3[2]
- Synonyms: 4-O-Methyldihydrodehydrodiconiferyl alcohol, 3',4-O-dimethylcedrusine[2]

Physicochemical Data

The computed physicochemical properties of **3,4-O-dimethylcedrusin** provide insight into its behavior in biological systems. These properties are summarized in Table 1.

Property Name	Property Value	Reference
Molecular Weight	374.4 g/mol	Computed by PubChem 2.2
XLogP3-AA	2.4	Computed by Cactvs 3.4.8.18
Hydrogen Bond Donor Count	2	Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count	6	Computed by Cactvs 3.4.8.18
Rotatable Bond Count	7	Computed by Cactvs 3.4.8.18
Exact Mass	374.17293854 Da	Computed by PubChem 2.2
Monoisotopic Mass	374.17293854 Da	Computed by PubChem 2.2
Topological Polar Surface Area	77.4 Å ²	Computed by Cactvs 3.4.8.18
Heavy Atom Count	27	Computed by PubChem
Formal Charge	0	Computed by PubChem
Complexity	446	Computed by Cactvs 3.4.8.18

Table 1: Chemical and Physical Properties of **3,4-O-dimethylcedrusin**. Data sourced from the PubChem database[2].

Spectroscopic Data

The structural elucidation of **3,4-O-dimethylcedrusin** has been confirmed through various spectroscopic techniques. The availability of this data is crucial for compound identification and verification.

Spectroscopic Technique	Data Availability	Source
¹³ C Nuclear Magnetic Resonance (NMR)	Available	PubChem, Wiley SpectraBase
¹ H Nuclear Magnetic Resonance (NMR)	Available	PubChem, Wiley SpectraBase
Mass Spectrometry (MS)	Available	PubChem, Wiley SpectraBase
Infrared (IR) Spectroscopy	Available	PubChem, Wiley SpectraBase

Table 2: Availability of Spectroscopic Data for **3,4-O-dimethylcedrusin**.[\[2\]](#)

Experimental Protocols

Isolation from *Croton lechleri* Latex

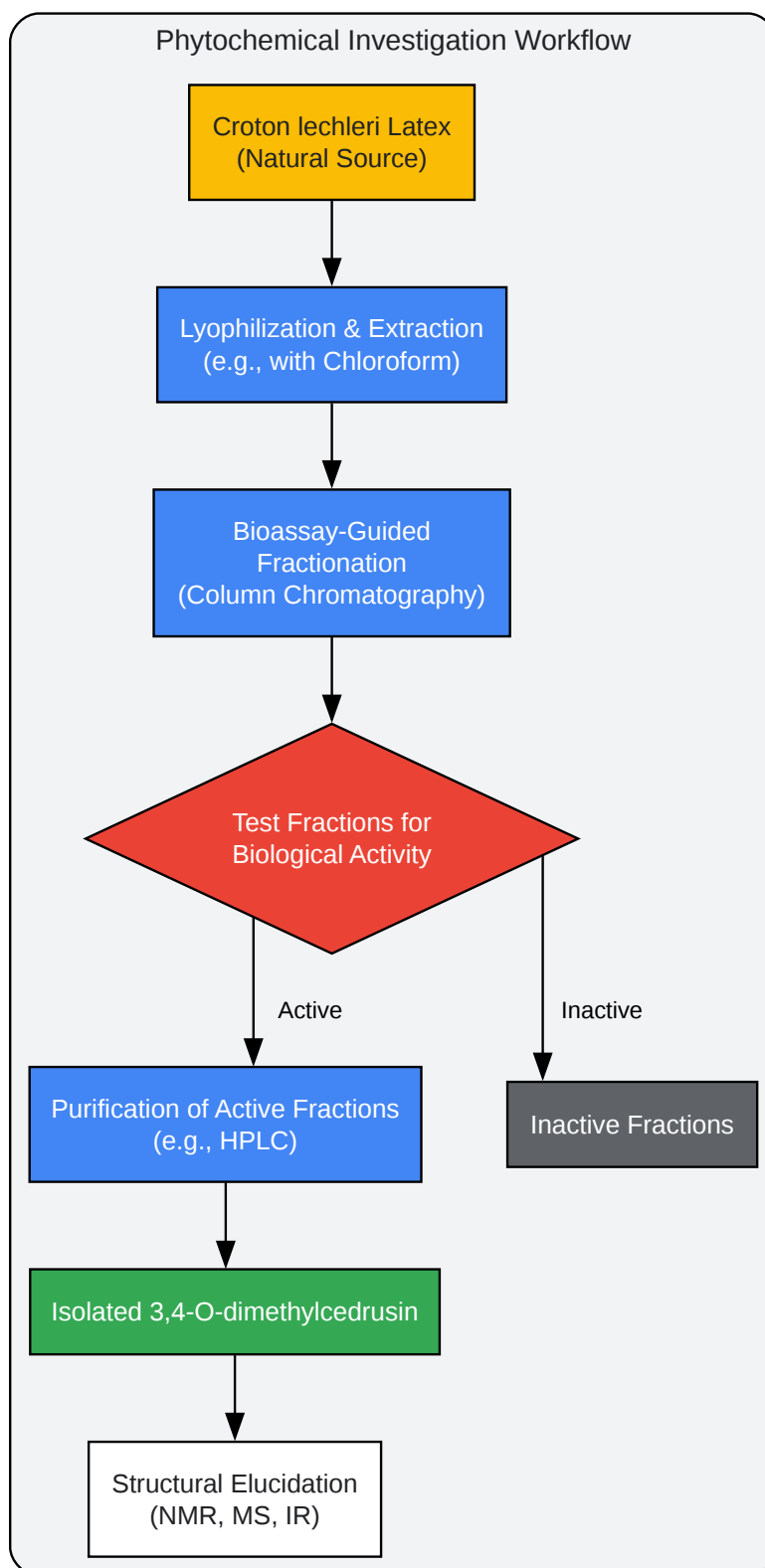
3,4-O-dimethylcedrusin is a known constituent of the latex of *Croton lechleri*.[\[3\]](#) A representative method for its isolation is bioassay-guided fractionation, which involves separating the crude latex into fractions and testing their biological activity to guide the purification of the active compound.

Protocol: Bioassay-Guided Fractionation

- Latex Collection and Preparation: Collect fresh latex from the bark of *Croton lechleri*. Lyophilize (freeze-dry) the latex to yield a powdered raw material.
- Acid-Base Extraction:
 - Suspend the powdered latex (e.g., 3.0 g) in distilled water (150 mL) and acidify with concentrated HCl.
 - Perform a continuous liquid-liquid extraction with chloroform for 12 hours to remove non-basic compounds.
 - Adjust the pH of the remaining aqueous layer to 8 with concentrated NH₄OH and extract again with chloroform for 12 hours to obtain a basic fraction. This step is primarily for the

separation of alkaloids like taspine. The lignans will be present in the initial chloroform extract.^[3]

- Chromatographic Separation:
 - Subject the initial chloroform extract (containing lignans and other non-polar to semi-polar compounds) to column chromatography on silica gel.
 - Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
- Fraction Monitoring and Bioassay:
 - Collect the eluted fractions and monitor their composition using Thin Layer Chromatography (TLC).
 - Test the biological activity of each fraction using a relevant in vitro assay, such as a fibroblast proliferation assay or an antioxidant assay.^{[1][5]}
- Purification:
 - Pool the active fractions and subject them to further purification steps, which may include repeated column chromatography or High-Performance Liquid Chromatography (HPLC), until a pure compound is isolated.
- Structure Elucidation: Confirm the identity and purity of the isolated **3,4-O-dimethylcedrusin** using spectroscopic methods (NMR, MS, IR) and comparison with literature data.^[5]



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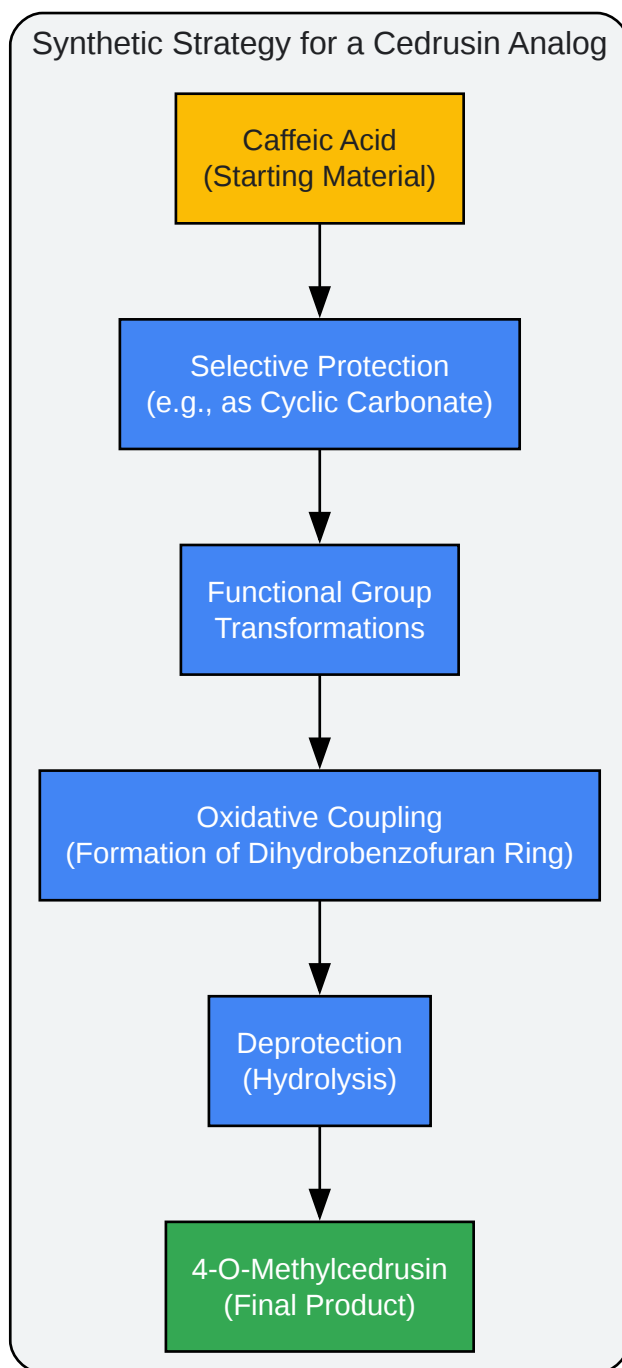
Caption: Workflow for isolation of **3,4-O-dimethylcedrusin**.

Synthetic Approach

While a specific total synthesis protocol for **3,4-O-dimethylcedrusin** is not detailed in the provided results, the synthesis of its close analog, 4-O-methylcedrusin, has been reported and provides a relevant methodological framework. This synthesis starts from caffeic acid and employs a strategy of selective protection and deprotection reactions.^[6]

Protocol: Synthesis of 4-O-Methylcedrusin (Analog)

- **Starting Material:** The synthesis begins with caffeic acid, a readily available phenolic compound.^[6]
- **Selective Protection:** A key step involves the selective protection of the catechol group (the two adjacent hydroxyl groups) of caffeic acid. This can be achieved by reacting it with diphenyl carbonate to form a cyclic carbonate, a reaction that proceeds under mild conditions and leaves other isolated phenol groups unaffected.^[6]
- **Functional Group Transformations:** The protected caffeic acid derivative undergoes a series of chemical transformations to build the dihydrobenzofuran ring system and the propanol side chain characteristic of the cedrusin scaffold.
- **Oxidative Coupling:** The formation of the dihydrobenzofuran ring, a core feature of this neolignan class, is often achieved through an oxidative coupling of two C6-C3 phenylpropanoid units.
- **Deprotection:** The final step involves the deprotection of the catechol group. The cyclic carbonate protecting group can be hydrolyzed under mild conditions, revealing the free hydroxyl groups to yield the final product.^[6]



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Caption: General synthetic pathway for a cedrusin analog.

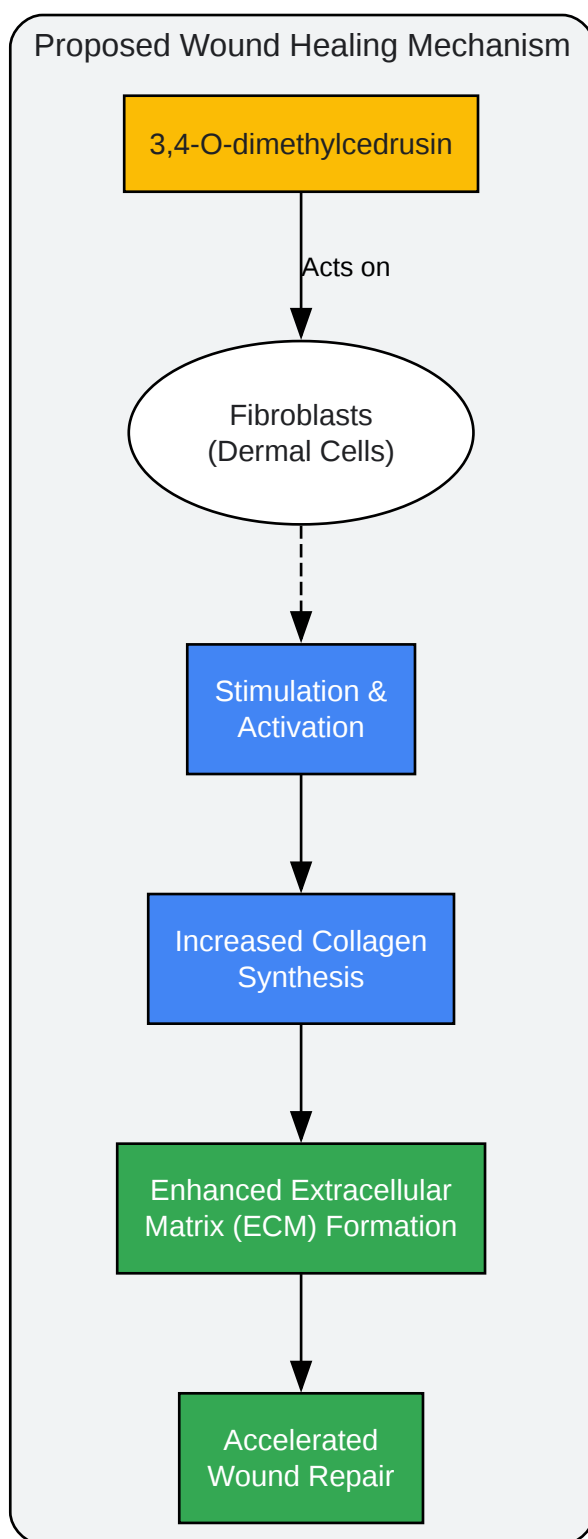
Spectroscopic Analysis Protocol

- Sample Preparation: Dissolve a pure sample (1-5 mg for ^1H NMR, 5-20 mg for ^{13}C NMR) in a suitable deuterated solvent (e.g., CDCl_3 , CD_3OD , or DMSO-d_6).
- NMR Spectroscopy:
 - Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[7]
 - Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.
- Mass Spectrometry:
 - Introduce the sample into a mass spectrometer, often using electrospray ionization (ESI) for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.[7]
 - Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for analysis.[2]

Biological Activity and Mechanism of Action

The primary biological activity attributed to **3,4-O-dimethylcedrusin** is its role in wound healing.[3] Research indicates that it promotes the wound repair process by stimulating the formation and activity of fibroblasts.[8] Fibroblasts are crucial cells in the healing process, responsible for synthesizing extracellular matrix components, most notably collagen, which provides the structural framework for new tissue.[8][9]

Interestingly, while traditional use points towards wound healing, one study using an in vitro assay with human umbilical vein endothelial cells found that **3,4-O-dimethylcedrusin** did not stimulate cell proliferation but rather inhibited it, while protecting cells from degradation in a starvation medium.[1][4] This suggests a complex, potentially modulatory role in the cellular processes of tissue repair.

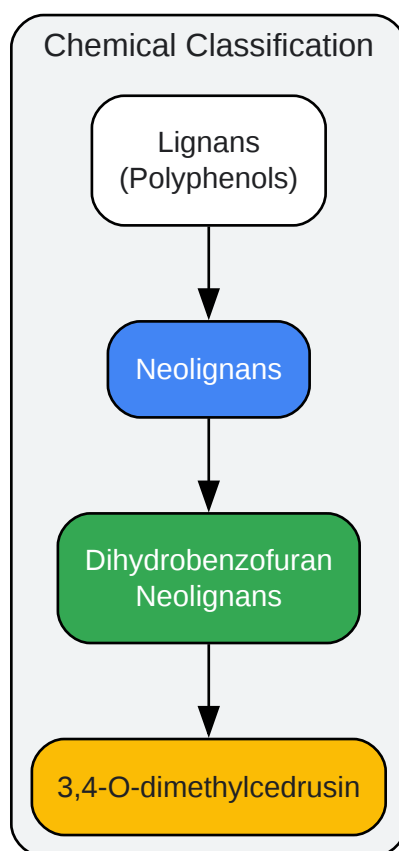


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Caption: Proposed mechanism of **3,4-O-dimethylcedrusin** in wound healing.

Classification and Context

Understanding the chemical classification of **3,4-O-dimethylcedrusin** is essential for contextualizing its properties and potential activities relative to similar compounds.



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Caption: Hierarchical classification of **3,4-O-dimethylcedrusin**.

Conclusion

3,4-O-dimethylcedrusin is a well-characterized dihydrobenzofuran neolignan with significant potential in the field of pharmacology, particularly in dermatological applications such as wound healing. Its defined chemical structure, established through extensive spectroscopic analysis, provides a solid foundation for further research. The availability of isolation protocols from natural sources and established synthetic strategies for related compounds facilitates its accessibility for study. For drug development professionals, **3,4-O-dimethylcedrusin**

represents a promising lead compound from a natural source, meriting further investigation into its precise mechanisms of action and therapeutic efficacy.

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